molecular formula C12H17ClFNO3 B15226182 Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride

Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride

Cat. No.: B15226182
M. Wt: 277.72 g/mol
InChI Key: IUURKECCPNFXKJ-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and an ester functional group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.

    Formation of the Amino Group:

    Esterification: The ester functional group is introduced through esterification reactions, typically using ethyl alcohol and an appropriate acid catalyst.

    Fluorination and Methoxylation: The fluoro and methoxy groups are introduced through electrophilic aromatic substitution reactions using fluorinating and methoxylating agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(3-fluoro-4-methoxyphenyl)propanoate: Lacks the amino group, making it less versatile in certain reactions.

    3-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.

    3-Fluoro-4-methoxyphenylalanine: An amino acid derivative with different biological properties.

Uniqueness

Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific structure also imparts distinct biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H17ClFNO3

Molecular Weight

277.72 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C12H16FNO3.ClH/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8;/h4-6,10H,3,7,14H2,1-2H3;1H/t10-;/m0./s1

InChI Key

IUURKECCPNFXKJ-PPHPATTJSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC(=C(C=C1)OC)F)N.Cl

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OC)F)N.Cl

Origin of Product

United States

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